molecular formula C9H14N2O2 B2445544 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol CAS No. 1253911-35-1

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol

Cat. No. B2445544
CAS RN: 1253911-35-1
M. Wt: 182.223
InChI Key: ROVQBGXPYIGTEF-UHFFFAOYSA-N
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Description

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol, also known as A-317567, is a selective blocker of the P2X3 receptor. The P2X3 receptor is a subtype of the purinergic receptor family that is involved in pain signaling. A-317567 has been shown to have potential therapeutic applications in the treatment of chronic pain.

Scientific Research Applications

Coordination Chemistry

Research on unsymmetrical N-capped tripodal amines, including compounds similar to "1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol," has shown their utility in forming complexes with various metal ions. For instance, compounds featuring pyridyl arms and varying amino arms have been synthesized and used to form Cu(II) and Zn(II) complexes. These complexes were characterized to understand their structural formation and coordination behavior, highlighting the importance of arm length and the types of chelate ring sequences around metal ions for structure formation (Keypour et al., 2015) (Rezaeivala, 2017).

Catalysis

The application of pyridyl-imine ligands in catalysis has been explored, with studies demonstrating their effectiveness in olefin methoxycarbonylation. Ligands similar to "1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol" have been used to form palladium(II) complexes, which then act as catalysts for converting olefins to esters. This research underscores the ligands' role in influencing catalytic behavior and the potential for developing new catalytic processes (Zulu et al., 2020).

Molecular Synthesis

The synthesis of heavily substituted 2-aminopyridines has been achieved through displacement reactions, showcasing a method to elaborate pyridine derivatives with polar substituents. This work is crucial for generating synthons useful in pharmaceutical development and highlights the versatility of pyridine-based compounds in organic synthesis (Teague, 2008).

Antimicrobial Research

Studies on oligomer and monomer/oligomer–metal complexes of pyridine-containing compounds have investigated their antimicrobial properties. These studies have synthesized and characterized compounds to examine their effectiveness against selected bacteria and fungi, contributing to the development of new antimicrobial agents (Kaya et al., 2009).

properties

IUPAC Name

1-(6-aminopyridin-3-yl)oxy-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,12)6-13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQBGXPYIGTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CN=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol

CAS RN

1253911-35-1
Record name 1-[(6-aminopyridin-3-yl)oxy]-2-methylpropan-2-ol
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Synthesis routes and methods

Procedure details

To a microwave flask containing 6-aminopyridin-3-ol hydrobromide (700 mg, 3.66 mmol) and 1-chloro-2-methyl-2-propanol (597 mg, 5.5 mmol) in anhydrous dimethylformamide (17 ml) was added cesium carbonate (3.7 g, 11.4 mmol) and the material was heated in a microwave oven at 140° C. for 3 hours. The vial was cooled to ambient and the solvent was concentrated in vacuo (rotary evaporator/mechanical pump). The residue was taken up in methylene chloride and filtered to remove insolubles, rinsing well with methylene chloride. The crude material was purified by HPLC on silica gel, eluting with a gradient of 2% to 10% methanol/methylene chloride to provide the desired product as a orange-brown viscous oil which solidified on standing (449 mg). MS (H+)=183 m/e.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
597 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two

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